molecular formula C17H15BrN4O2 B1671507 Gidazepam CAS No. 129186-29-4

Gidazepam

Cat. No.: B1671507
CAS No.: 129186-29-4
M. Wt: 387.2 g/mol
InChI Key: XLGCMZLSEXRBSG-UHFFFAOYSA-N
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Description

Gidazepam, also known as hydazepam or hidazepam, is an atypical benzodiazepine derivative developed in the Soviet Union. It is a selectively anxiolytic benzodiazepine, meaning it primarily reduces anxiety without causing significant sedation. This compound also has therapeutic value in managing certain cardiovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gidazepam involves several steps, starting with the formation of the core benzodiazepine structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Gidazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites of this compound, such as desalkylthis compound (bromo-nordazepam), which is an active metabolite responsible for its therapeutic effects .

Scientific Research Applications

Gidazepam has several scientific research applications:

Mechanism of Action

Gidazepam acts as a prodrug to its active metabolite, 7-bromo-2,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one (desalkylthis compound or bromo-nordazepam). The anxiolytic effects of this compound are primarily due to this active metabolite, which acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The slow metabolism of this compound results in a prolonged half-life, allowing for sustained anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gidazepam is unique due to its selective anxiolytic properties and its long half-life, which allows for sustained therapeutic effects. Unlike many other benzodiazepines, this compound does not cause significant sedation, making it suitable for patients who need to manage anxiety without impairing their daily activities .

Properties

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCMZLSEXRBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156091
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129186-29-4
Record name Gidazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129186-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gidazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIDAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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